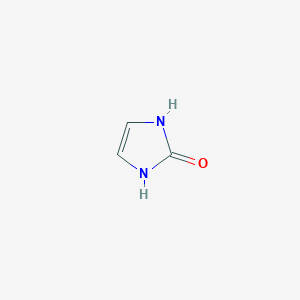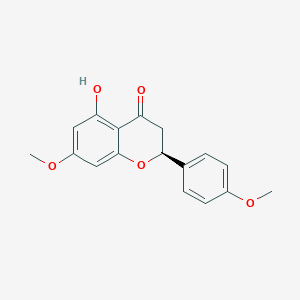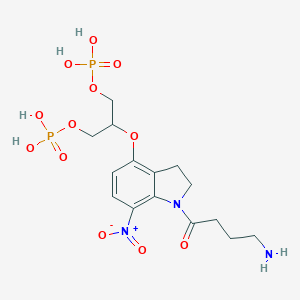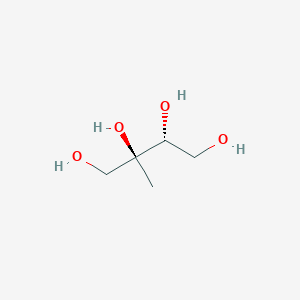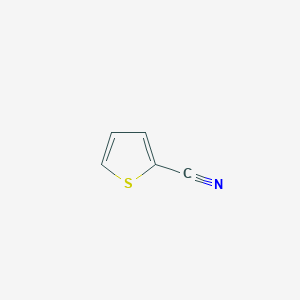
1-Pyridin-4-ylbutan-2-on
Übersicht
Beschreibung
1-Pyridin-4-ylbutan-2-one (4-Pyridin-2-one) is an organic compound belonging to the pyridine family of heterocyclic compounds. It is a colorless liquid with a boiling point of 115°C, a melting point of -20°C, and a molecular weight of 115.14 g/mol. 4-Pyridin-2-one is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and drug development. It is also used as a reagent in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Pyridinone, einschließlich „1-Pyridin-4-ylbutan-2-on“, wurden als wichtiger Baustein in der medizinischen Chemie übernommen, der als Wasserstoffbrücken-Donor und -Akzeptor dienen könnte . Sie haben breite Anwendungen im fragmentbasierten Wirkstoffdesign, in der biomolekularen Nachahmung und in Kinase-Scharnierbindungsmotiven .
Physikalisch-chemische Eigenschaftsmanipulation
Mithilfe praktikabler Synthesewege über etablierte Kondensationsreaktionen könnten die physikalisch-chemischen Eigenschaften eines solchen Gerüsts durch Anpassung von Polarität, Lipophilie und Wasserstoffbrückenbindung manipuliert werden .
Biologische Aktivitäten
Die meisten Pyridinon-Derivate zeigen verschiedene biologische Aktivitäten, die von Antitumor-, antimikrobiellen, entzündungshemmenden und gerinnungshemmenden bis hin zu kardiotonischen Wirkungen reichen .
Struktur-Aktivitäts-Beziehungen (SARs)
Pyridinone tragen zu einem tieferen Verständnis des Potenzials dieses biologisch angereicherten Gerüsts bei und beschleunigen die Entwicklung seiner neuen Anwendungen in der Wirkstoffforschung . Sie helfen bei der Untersuchung der strukturellen Merkmale und Struktur-Aktivitäts-Beziehungen (SARs) jedes arzneimittelähnlichen Moleküls .
Plasmodium Cytoplasmic Prolyl-tRNA Synthetase-Inhibitoren
„this compound“-Derivate wurden neu positioniert und als Plasmodium Cytoplasmic Prolyl-tRNA Synthetase-Inhibitoren charakterisiert .
Anti-HIV-Medikamente
Das Pyrimidin-4-on, eine Klasse von Verbindungen, die mit Pyridinonen verwandt sind, wird häufig als Inhibitor des Enzyms Reverse Transkriptase zur Entwicklung von Anti-HIV-Medikamenten eingesetzt .
Eigenschaften
IUPAC Name |
1-pyridin-4-ylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLVQXITSLUNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285678 | |
| Record name | 1-pyridin-4-ylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6304-20-7 | |
| Record name | 1-(4-Pyridinyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 42619 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC42619 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-pyridin-4-ylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



